molecular formula C14H25IO3Si B12900953 ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane

((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane

Cat. No.: B12900953
M. Wt: 396.34 g/mol
InChI Key: UPLZWBIFNHPPHL-UHFFFAOYSA-N
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Description

((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane is a chemical compound that features a furan ring substituted with iodine and methoxy groups, and a triisopropylsilane moiety

Preparation Methods

The synthesis of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane typically involves the reaction of 3-iodo-4-methoxyfuran with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane involves its interaction with molecular targets through its functional groups. The iodine and methoxy groups can participate in various chemical reactions, while the triisopropylsilane moiety can provide steric protection and influence the compound’s reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar compounds to ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane include:

The uniqueness of this compound lies in its combination of the furan ring with iodine, methoxy, and triisopropylsilane groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H25IO3Si

Molecular Weight

396.34 g/mol

IUPAC Name

(3-iodo-4-methoxyfuran-2-yl)oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C14H25IO3Si/c1-9(2)19(10(3)4,11(5)6)18-14-13(15)12(16-7)8-17-14/h8-11H,1-7H3

InChI Key

UPLZWBIFNHPPHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C(=CO1)OC)I

Origin of Product

United States

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